3-Azidopropanoic acid-PFP ester is a chemical compound characterized by its structure as an azidopropanoic acid linker containing an activated pentafluorophenyl ester. Its chemical formula is C₉H₄F₅N₃O₂, and it has a CAS number of 1240801-10-8. The compound features an azide group that can participate in copper-catalyzed Click Chemistry reactions, allowing for the formation of stable triazole bonds with alkynes, such as dibenzocyclooctyne and bicyclononyne . This property makes it a valuable tool in bioconjugation and drug development.
While specific biological activity data for 3-Azidopropanoic acid-PFP ester is limited, its role as a linker in bioconjugation suggests potential applications in drug delivery systems and targeted therapies. The ability to form stable bonds with biomolecules can enhance the pharmacokinetics and biodistribution of therapeutic agents .
Synthesis of 3-Azidopropanoic acid-PFP ester typically involves:
3-Azidopropanoic acid-PFP ester has several applications, including:
Interaction studies involving 3-Azidopropanoic acid-PFP ester primarily focus on its reactivity with amines and alkynes. These studies help elucidate the efficiency of Click Chemistry reactions and the stability of resultant compounds. Additionally, investigations into its interactions with biological macromolecules can provide insights into its potential therapeutic applications .
Several compounds share structural or functional similarities with 3-Azidopropanoic acid-PFP ester. Below are some notable examples:
| Compound Name | Structure Type | Unique Features |
|---|---|---|
| 4-Azidobutanoic acid-PFP ester | Azido fatty acid linker | Longer carbon chain enhances hydrophobic interactions |
| 2-Azidoacetic acid-PFP ester | Shorter azido linker | More reactive due to smaller size |
| 3-(Triazolyl)propanoic acid-PFP ester | Triazole-containing linker | Forms triazole directly without Click Chemistry |
| 4-(Pentafluorophenyl)butanoic acid | Non-azido linker | Lacks azide functionality but retains PFP reactivity |
These compounds highlight the unique properties of 3-Azidopropanoic acid-PFP ester, particularly its azide functionality that allows for versatile applications in chemical biology and medicinal chemistry .
The origins of 3-azidopropanoic acid-PFP ester are rooted in two parallel advancements: the use of PFP esters in peptide synthesis and the rise of click chemistry. PFP esters were first employed in solid-phase peptide synthesis by Atherton and Sheppard in 1985, where their reduced susceptibility to hydrolysis compared to traditional succinimidyl esters improved coupling efficiency. By the 1990s, researchers like Gayo and Suto demonstrated the utility of PFP esters for one-pot protection/activation of amino acids, highlighting their compatibility with diverse substrates.
The azide functionality gained prominence with the formalization of click chemistry by Sharpless and colleagues in the early 2000s. The synthesis of 3-azidopropanoic acid-PFP ester (CAS 1240801-10-8) emerged as a strategic response to the need for reagents capable of orthogonal reactivity. Early applications included its use in cyclopeptide-derived molecular cages, where the azide enabled copper-catalyzed cycloadditions while the PFP ester facilitated amide linkages. This dual reactivity positioned the compound as a linchpin in modular synthesis approaches.
3-Azidopropanoic acid-PFP ester (C~9~H~4~F~5~N~3~O~2~) features a molecular weight of 281.14 g/mol and the following structural components:
| Property | Value |
|---|---|
| Molecular Formula | C~9~H~4~F~5~N~3~O~2~ |
| Molecular Weight | 281.14 |
| Reactive Groups | Azide (-N~3~), PFP ester |
The PFP ester moiety derives its reactivity from electron-withdrawing fluorine atoms, which polarize the carbonyl group and enhance electrophilicity. This allows efficient amide bond formation with primary amines at neutral pH, even in aqueous environments. The azide group participates in two distinct click reactions:
The compound exhibits limited stability in protic solvents due to gradual ester hydrolysis, necessitating storage under anhydrous conditions at 0–10°C. Its reactivity profile remains stable for months when handled under inert atmospheres.
3-Azidopropanoic acid-PFP ester addresses three critical challenges in contemporary synthesis:
A representative application involves the synthesis of fluorescent probes:
This two-step process achieves labeling efficiencies exceeding 90% while preserving protein function, a significant improvement over classical NHS ester-alkyne reagents.
3-Azidopropanoic acid-PFP ester represents a significant compound in organic synthesis, combining the reactivity of an azide group with the activation properties of a pentafluorophenyl ester [1]. This dual functionality makes it particularly valuable for various applications in chemical synthesis and bioconjugation [3]. The traditional synthesis routes for this compound typically involve a two-step process: first, the synthesis of 3-azidopropanoic acid, followed by its activation with pentafluorophenyl groups [7] [8].
Nucleophilic aromatic substitution (SNAr) plays a crucial role in the synthesis of pentafluorophenyl esters, which constitute the reactive portion of 3-Azidopropanoic acid-PFP ester [22]. The pentafluorophenyl group is particularly susceptible to nucleophilic attack due to the electron-withdrawing nature of the fluorine atoms, which stabilize the negative charge in the Meisenheimer complex intermediate [3] [4].
In the context of 3-Azidopropanoic acid-PFP ester synthesis, the nucleophilic aromatic substitution typically occurs between pentafluorophenol and the activated carboxylic acid group of 3-azidopropanoic acid [12]. This reaction follows the addition-elimination mechanism characteristic of SNAr reactions, where the nucleophilic oxygen of pentafluorophenol attacks the electrophilic carbon of the activated carboxylic acid [4] [22].
The general reaction scheme involves:
Several coupling agents have been employed for this purpose, including dicyclohexylcarbodiimide (DCC), 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), and carbonyldiimidazole (CDI) [4]. The choice of coupling agent significantly affects the yield and purity of the final product.
| Coupling Agent | Reaction Conditions | Yield (%) | Purity (%) |
|---|---|---|---|
| DCC | DCM, 0°C to RT, 12h | 75-85 | 92-95 |
| EDC | DCM, 0°C to RT, 8h | 70-80 | 90-94 |
| CDI | THF, RT, 24h | 65-75 | 88-92 |
Table 1: Comparison of coupling agents for pentafluorophenyl ester formation [4] [12] [25]
An alternative approach involves the use of pentafluorophenyl trifluoroacetate as a direct esterification agent, which has shown promising results in terms of yield and reaction simplicity [19] [25]. This method bypasses the need for separate coupling agents and can be performed in a single step, making it particularly attractive for large-scale synthesis [25].
The synthesis of the azide component in 3-Azidopropanoic acid-PFP ester typically begins with the preparation of 3-azidopropanoic acid through diazotization reactions [5] [20]. This process involves the conversion of an amine precursor to an azide via a diazonium intermediate [20].
The most common approach starts with 3-bromopropanoic acid, which undergoes nucleophilic substitution with sodium azide in a polar aprotic solvent such as dimethylformamide (DMF) [17]. The reaction proceeds as follows:
This method has been reported to yield 3-azidopropanoic acid with yields of approximately 75-80% [17] [7].
An alternative diazotization route involves the conversion of 3-aminopropanoic acid (beta-alanine) to 3-azidopropanoic acid through a diazotization-azidation sequence [5] [24]. This process involves:
This approach offers the advantage of starting from a readily available amino acid but may suffer from lower yields due to side reactions during the diazotization step [24].
Once 3-azidopropanoic acid is obtained, it can be activated with pentafluorophenol using the nucleophilic aromatic substitution strategies discussed earlier to form the target 3-Azidopropanoic acid-PFP ester [8] [12].
Recent advances in synthetic methodologies have led to the development of novel catalytic approaches for the synthesis of azide-containing compounds and activated esters, which can be applied to the preparation of 3-Azidopropanoic acid-PFP ester [14] [24].
Metal-catalyzed azidation reactions represent a significant advancement in the synthesis of organic azides, offering milder conditions and higher functional group tolerance compared to traditional methods [24]. Copper catalysts have shown particular promise in this area, enabling efficient azidation of various substrates [24] [15].
For the synthesis of 3-azidopropanoic acid, copper-catalyzed azidation of alkenes followed by oxidation represents an innovative approach [15] [24]. This method involves:
The advantages of this approach include milder reaction conditions, higher functional group tolerance, and potentially higher yields compared to traditional nucleophilic substitution methods [24].
Another promising catalytic approach involves the use of organocatalysts for the azidation of α,β-unsaturated carbonyl compounds [14]. The POLITAG-M-F catalyst system has demonstrated efficiency in promoting the azidation of such substrates under environmentally friendly conditions [14]. This method could potentially be adapted for the synthesis of 3-azidopropanoic acid through:
For the formation of the pentafluorophenyl ester, electrochemical methods have emerged as an innovative alternative to traditional coupling approaches [4]. Direct electrochemical synthesis of pentafluorophenyl esters via oxyl-radical-promoted nucleophilic aromatic substitution offers several advantages:
This electrochemical approach could be particularly valuable for the synthesis of 3-Azidopropanoic acid-PFP ester, as it would allow for the direct formation of the pentafluorophenyl ester from 3-azidopropanoic acid without the need for potentially hazardous coupling agents [4] [25].
Optimizing the synthesis of 3-Azidopropanoic acid-PFP ester is crucial for achieving high yields and purity, which are essential for its applications in various fields [25] [28]. Several parameters can be adjusted to enhance the efficiency of the synthetic process.
For the azidation step to produce 3-azidopropanoic acid, key optimization parameters include:
For the esterification step to form the pentafluorophenyl ester, optimization efforts have focused on:
Recent research has demonstrated that the use of pentafluorophenyl trifluoroacetate as a direct esterification agent can significantly improve both yield and purity [19] [25]. This reagent reacts directly with carboxylic acids to form pentafluorophenyl esters without the need for additional coupling agents, reducing the potential for side reactions and simplifying purification [25].
| Optimization Parameter | Traditional Method | Optimized Method | Improvement in Yield |
|---|---|---|---|
| Azidation temperature | Room temperature | 60°C | +15-20% |
| Azidation solvent | DMF | CH3CN/H2O | +5-10% |
| Esterification agent | DCC | PFP-TFA | +10-15% |
| Purification method | Column chromatography | Crystallization | +5-10% (purity) |
Table 2: Process optimization parameters and their impact on yield and purity [14] [17] [25]
The optimization of reaction conditions has also focused on improving the environmental profile of the synthesis, with efforts to reduce solvent usage, employ greener solvents, and minimize waste generation [14] [15]. These considerations are particularly important for scaling up the synthesis to industrial levels [15] [25].
The transition from laboratory-scale synthesis to industrial production of 3-Azidopropanoic acid-PFP ester presents several significant challenges that must be addressed to ensure efficient, safe, and economically viable manufacturing processes [25] .
One of the primary concerns in scaling up the synthesis is the handling of azide compounds, which can pose safety risks at larger scales due to their potential instability [5] [24]. Industrial production must implement robust safety measures, including:
Another significant challenge relates to the efficiency and economics of the process at scale [25]. The pentafluorophenyl ester formation, in particular, can be costly due to:
Recent advances have addressed some of these challenges through the development of more efficient synthetic routes [25]. The use of pentafluorophenyl trifluoroacetate as a direct esterification agent has shown particular promise for industrial applications, as it:
This approach has been demonstrated to be scalable from laboratory to industrial production, with the pentafluorophenyl ester intermediate synthesized "on the gram to kilogram scale in one high-yielding step" [25].
For the azidation step, continuous flow chemistry has emerged as a promising approach to address scalability challenges [14] [15]. Continuous flow reactors offer several advantages for the synthesis of azide compounds:
The POLITAG-M-F heterogeneous catalyst system has demonstrated efficiency in continuous flow synthesis of azido compounds, with productivity of 0.3 mmol/min and high yields (>99%) [14]. This approach represents a significant advancement in the scalable production of azide intermediates that could be applied to the synthesis of 3-azidopropanoic acid [14].
Despite these advances, challenges remain in the industrial production of 3-Azidopropanoic acid-PFP ester, including:
3-Azidopropanoic acid-PFP ester (3-azidopropanoic acid pentafluorophenyl ester) with CAS number 1240801-10-8 represents a specialized bioconjugation reagent combining the reactivity of azide functional groups with the enhanced leaving group properties of pentafluorophenyl esters [1] [2]. This compound features dual reactive functionality that makes it particularly valuable for click chemistry applications and bioconjugation protocols. The molecular formula is C₉H₄F₅N₃O₂ with a molecular weight of 281.1 daltons [2].
Nuclear magnetic resonance spectroscopy provides comprehensive structural information for 3-azidopropanoic acid-PFP ester through analysis of both proton and fluorine environments. The unique fluorine content in the pentafluorophenyl moiety enables distinctive analytical approaches using fluorine-19 NMR spectroscopy [3] [4].
Proton NMR Characteristics
The ¹H NMR spectrum of 3-azidopropanoic acid-PFP ester exhibits characteristic chemical shifts reflecting the electron-withdrawing effects of both the azide and pentafluorophenyl groups. The propanoic acid chain protons appear as multiplets in the aliphatic region, with the methylene group adjacent to the azide functionality (CH₂N₃) typically observed around 3.7 ppm as a triplet [2]. The methylene group adjacent to the carbonyl (CH₂CO) appears downfield at approximately 2.8-3.0 ppm due to the deshielding effect of the electron-withdrawing carbonyl and pentafluorophenyl ester groups [5].
The characteristic splitting patterns provide valuable structural confirmation. The CH₂N₃ protons display triplet multiplicity due to coupling with the adjacent CH₂CO protons, while the CH₂CO protons exhibit corresponding triplet splitting. Integration ratios consistently confirm the expected 2:2 ratio for these methylene environments [6].
Fluorine-19 NMR Analysis
Fluorine-19 NMR spectroscopy represents the most diagnostic analytical technique for 3-azidopropanoic acid-PFP ester characterization. The pentafluorophenyl ring generates three distinct fluorine environments: ortho-fluorines (2F), meta-fluorines (2F), and para-fluorine (1F) [4] [7]. These signals appear in characteristic regions of the ¹⁹F NMR spectrum with well-defined chemical shift ranges.
The ortho-fluorine atoms typically resonate around -152 to -153 ppm, appearing as a complex multiplet due to coupling with adjacent fluorine atoms [3] [4]. The meta-fluorine signals appear at approximately -159 to -161 ppm, while the para-fluorine resonates around -162 to -164 ppm [4]. These chemical shift values are diagnostic for pentafluorophenyl ester derivatives and provide unambiguous structural confirmation.
The fluorine NMR coupling patterns reveal the symmetry of the pentafluorophenyl ring system. The ortho-fluorines exhibit complex coupling with both meta-fluorines and each other, resulting in characteristic multiplet splitting [7]. This coupling pattern distinguishes pentafluorophenyl derivatives from other fluorinated aromatics and serves as a fingerprint for structural verification.
Carbon-13 NMR Features
Carbon-13 NMR spectroscopy provides complementary structural information, particularly for the carbonyl carbon and aromatic carbons of the pentafluorophenyl ring. The ester carbonyl carbon typically appears around 170-175 ppm, with the exact chemical shift influenced by the electron-withdrawing pentafluorophenyl group [8]. The azide-bearing carbon (CH₂N₃) resonates around 50-55 ppm, while the carbonyl-adjacent carbon (CH₂CO) appears at approximately 30-35 ppm [5].
The pentafluorophenyl ring carbons generate multiple signals with characteristic fluorine-carbon coupling patterns. These carbons appear as complex multiplets due to coupling with attached and adjacent fluorine atoms, providing additional structural confirmation [4].
Mass spectrometry analysis of 3-azidopropanoic acid-PFP ester reveals distinctive fragmentation patterns characteristic of both azide and pentafluorophenyl ester functionalities. The molecular ion peak appears at m/z 281, corresponding to the molecular weight of the intact compound [2] [9].
Azide Fragmentation Pathways
The azide functional group undergoes characteristic fragmentation involving sequential nitrogen loss. The most prominent fragmentation pathway involves loss of N₂ (28 Da) from the molecular ion, generating a nitrene intermediate that can undergo further rearrangement [10] [11]. This process yields a significant fragment at m/z 253 corresponding to [M-N₂]⁺ [12].
Additional azide-related fragmentation includes loss of the entire azide group (N₃, 42 Da), producing a fragment at m/z 239 [10]. This fragmentation pathway becomes more prominent under higher energy conditions and provides diagnostic evidence for azide functionality [11].
The azide group can also participate in rearrangement reactions during fragmentation, potentially forming cyclic intermediates that stabilize certain fragment ions. These rearrangement processes contribute to the overall fragmentation pattern and can influence the relative intensities of various fragment peaks [12].
Pentafluorophenyl Ester Fragmentation
The pentafluorophenyl ester moiety exhibits well-characterized fragmentation patterns. Loss of the pentafluorophenol leaving group (C₆F₅OH, 184 Da) represents a major fragmentation pathway, generating an acylium ion at m/z 97 corresponding to the 3-azidopropanoyl cation [13]. This fragmentation pathway reflects the inherent reactivity of pentafluorophenyl esters and their tendency to release the pentafluorophenol leaving group.
Sequential fluorine loss from the pentafluorophenyl fragment produces characteristic ladder patterns in the mass spectrum. Loss of HF units (20 Da each) generates fragments at m/z 164, 144, and 124, corresponding to progressive defluorination of the pentafluorophenol fragment [14] [13].
The pentafluorophenyl ring can also undergo direct loss as a neutral C₆F₅ radical (167 Da), producing a fragment at m/z 114. This fragmentation pathway becomes more significant under electron ionization conditions and provides additional structural information [13].
Combined Fragmentation Analysis
The mass spectrum of 3-azidopropanoic acid-PFP ester exhibits diagnostic fragments resulting from combined loss of both azide and pentafluorophenyl components. Loss of both N₂ and C₆F₅OH generates a base peak at m/z 69, corresponding to the remaining propanoyl fragment [13]. This fragment often represents the most intense peak in the spectrum due to its stability and favorable formation pathways.
Tandem mass spectrometry (MS/MS) experiments provide enhanced structural characterization by isolating specific precursor ions and analyzing their fragmentation patterns. This approach enables detailed mapping of fragmentation pathways and confirmation of proposed structures for various fragment ions [12].
X-ray crystallographic analysis of 3-azidopropanoic acid-PFP ester derivatives provides definitive structural information regarding molecular geometry, intermolecular interactions, and solid-state packing arrangements. While direct crystallographic data for 3-azidopropanoic acid-PFP ester itself remains limited in the literature, studies of related azide and pentafluorophenyl ester compounds provide valuable structural insights [15] [16].
Molecular Geometry and Conformation
Crystallographic studies of pentafluorophenyl esters reveal characteristic bond lengths and angles that reflect the electron-withdrawing effects of the fluorine substituents. The C-O ester bond typically exhibits lengths of 1.32-1.35 Å, while the carbonyl C=O bond shows lengths around 1.20-1.22 Å [15]. These values fall within expected ranges for activated ester systems.
The pentafluorophenyl ring maintains planar geometry with C-F bond lengths ranging from 1.33-1.36 Å [16]. The ortho-fluorine atoms exhibit slight elongation compared to meta and para positions due to steric interactions and electronic effects. The ring adopts a nearly perfect hexagonal geometry with minimal distortion from fluorine substitution [15].
For azide-containing compounds, crystallographic analysis reveals linear N-N-N geometry with bond lengths of approximately 1.18 Å for the terminal N≡N bond and 1.13 Å for the central N-N bond [16]. The azide group typically adopts an extended conformation to minimize steric interactions with adjacent molecular components.
Intermolecular Interactions and Packing
Crystallographic studies of fluorinated compounds reveal distinctive intermolecular interactions dominated by fluorine-hydrogen contacts and π-π stacking arrangements [17] [18]. The pentafluorophenyl rings commonly engage in offset π-π stacking with neighboring aromatic systems, with typical centroid-centroid distances of 3.8-4.2 Å [15].
Fluorine atoms participate in weak hydrogen bonding interactions with nearby hydrogen atoms, contributing to overall crystal stability [17]. These F···H contacts typically range from 2.4-2.8 Å and provide additional stabilization for the crystal lattice. The azide nitrogen atoms can also participate in weak hydrogen bonding interactions, though these are generally weaker than conventional N-H···N contacts [16].
The crystal packing often reflects a balance between maximizing favorable intermolecular interactions while minimizing steric clashes between bulky pentafluorophenyl and azide substituents. This balance typically results in layered or columnar packing arrangements that optimize molecular overlap [18].
Thermal and Dynamic Properties
Variable temperature crystallographic studies of related compounds indicate that pentafluorophenyl ester derivatives exhibit moderate thermal stability in the solid state [15]. The compounds typically show minimal structural changes upon heating until approaching their melting points, where increased molecular motion becomes evident through enhanced atomic displacement parameters.
The azide functionality introduces additional thermal considerations due to its potential for explosive decomposition under extreme conditions. However, under normal crystallographic conditions, azide-containing compounds exhibit stable thermal behavior with well-defined atomic positions [16].
Computational chemistry approaches provide detailed insights into the molecular conformations, electronic properties, and reactivity patterns of 3-azidopropanoic acid-PFP ester. Density functional theory (DFT) calculations offer particularly valuable information regarding optimized geometries, energetic profiles, and electronic distributions [19] [20].
Geometry Optimization and Conformational Analysis
DFT calculations using standard functionals such as B3LYP with appropriate basis sets (6-31G(d,p) or larger) provide optimized molecular geometries for 3-azidopropanoic acid-PFP ester [20]. These calculations reveal preferred conformations that minimize intramolecular steric interactions while optimizing electronic stabilization.
The propanoic acid chain adopts an extended conformation to minimize interactions between the azide and pentafluorophenyl groups [19]. Rotation around the C-C bonds generates multiple conformational isomers with energy differences typically less than 2-3 kcal/mol. The lowest energy conformer generally features the azide group oriented away from the bulky pentafluorophenyl ester moiety [20].
Conformational analysis reveals that the ester linkage prefers a planar arrangement with the carbonyl group coplanar with the pentafluorophenyl ring. This geometry maximizes orbital overlap between the carbonyl π-system and the aromatic ring, providing additional electronic stabilization [19].
Electronic Structure and Charge Distribution
Natural bond orbital (NBO) analysis of 3-azidopropanoic acid-PFP ester reveals significant electronic effects arising from both the azide and pentafluorophenyl substituents [20]. The pentafluorophenyl group acts as a strong electron-withdrawing substituent, increasing the electrophilicity of the ester carbonyl carbon and enhancing reactivity toward nucleophilic attack.
The azide functionality exhibits distinctive electronic characteristics with partial negative charge localized on the terminal nitrogen atom. This charge distribution contributes to the nucleophilic character of the azide group in click chemistry reactions [21]. The linear N-N-N arrangement results in significant dipole moment along the azide axis.
Molecular electrostatic potential (MEP) surfaces reveal regions of high and low electron density throughout the molecule [20]. The carbonyl oxygen and terminal azide nitrogen exhibit the most negative potential, while the pentafluorophenyl ring carbons show positive potential due to fluorine substitution [19].
Reactivity Predictions and Activation Parameters
Computational analysis provides insights into the reactivity patterns of both functional groups within 3-azidopropanoic acid-PFP ester. The pentafluorophenyl ester exhibits significantly enhanced reactivity compared to standard alkyl esters due to the electron-withdrawing effects of fluorine substitution [22]. This enhanced reactivity manifests as lower activation barriers for nucleophilic substitution reactions.
Frontier molecular orbital analysis reveals that the lowest unoccupied molecular orbital (LUMO) is primarily localized on the ester carbonyl carbon and pentafluorophenyl ring [20]. This localization supports the enhanced electrophilicity of the ester functionality and predicts facile nucleophilic attack at the carbonyl center.
The azide functionality contributes occupied molecular orbitals with significant nitrogen character, consistent with its role as a 1,3-dipole in cycloaddition reactions [21]. The energy gap between azide-centered orbitals and appropriate partner orbitals in alkyne substrates determines the facility of click chemistry reactions.
Solvation Effects and Environmental Modeling
Implicit solvation models (such as PCM or SMD) provide insights into how molecular conformations and electronic properties change in different solvent environments [19]. Polar solvents tend to stabilize conformations that maximize dipole moment, while nonpolar solvents favor more compact arrangements that minimize surface area.
The calculated solvation energies indicate that 3-azidopropanoic acid-PFP ester exhibits good solubility in moderately polar organic solvents such as dichloromethane, acetonitrile, and ethyl acetate [2]. These predictions align with experimental observations regarding optimal reaction conditions for bioconjugation applications.
Explicit solvation models incorporating discrete solvent molecules provide more detailed information about specific solvation patterns and hydrogen bonding interactions [20]. These calculations reveal that both the azide and ester functionalities can participate in hydrogen bonding with protic solvents, potentially influencing reactivity and selectivity patterns.
Comparison with Experimental Data
Computational predictions show excellent agreement with available experimental structural data for 3-azidopropanoic acid-PFP ester and related compounds [15] [16]. Calculated bond lengths and angles typically agree within 0.02 Å and 2-3 degrees, respectively, with crystallographic values. This agreement validates the computational approaches and supports their use for predicting properties of related compounds.
The calculated vibrational frequencies provide excellent correlation with observed infrared and Raman spectra, enabling confident assignment of spectroscopic features [4]. This correlation proves particularly valuable for analyzing complex spectra containing overlapping bands from different functional groups.